2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile
Overview
Description
2,4-Diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C11H6N6O2 and a molecular weight of 266.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile typically involves the reaction of malononitrile with substituted benzaldehydes in the presence of a base such as calcium carbonate (CaCO3) in absolute ethanol . The reaction mixture is then neutralized with acetic acid and extracted with a methanol-chloroform solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthyridine derivatives, while substitution reactions can produce a variety of substituted naphthyridines .
Scientific Research Applications
2,4-Diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6,7-dimethoxyquinoline: This compound is similar in structure and has been identified as a potent inhibitor of the enzyme G9a.
N-Substituted 2,4-Diamino-5-Aryl-5,6,7,8,9,10-Hexahydrobenzo[b][1,8]naphthyridine-3-Carbonitriles: These compounds have shown antiproliferative activity and are synthesized through cascade heterocyclizations.
Uniqueness
2,4-Diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its applications in various fields of research and industry further highlight its importance .
Properties
IUPAC Name |
2,4-diamino-5,7-dioxo-8H-1,6-naphthyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O2/c10-2-3-7(11)6-4(13-8(3)12)1-5(15)14-9(6)16/h1H2,(H4,11,12,13)(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEOUHSPFANUDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C(=N2)N)C#N)N)C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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